molecular formula C24H16ClN3OS B2892072 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 393835-16-0

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide

Cat. No.: B2892072
CAS No.: 393835-16-0
M. Wt: 429.92
InChI Key: BZFYHNXTHOEGNQ-PNHLSOANSA-N
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Description

The compound “(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as demethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have a molecular weight around 199.66 .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • A study by Desai et al. (2011) synthesized compounds similar to the one and screened them for in vitro antibacterial and antifungal activities. These compounds showed activity against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger (Desai, Dodiya, & Shihora, 2011).

Synthesis and Analgesic Activity

  • Saad et al. (2011) investigated compounds with a structure similar to the specified chemical for their analgesic activity. These compounds were synthesized and characterized by spectral data (Saad, Osman, & Moustafa, 2011).

Prospective Biological Applications

  • Abdel-latif et al. (2011) focused on the synthesis of isoindoloquinazoline, pyrimidine, and thiazine derivatives using compounds similar to the one . These derivatives were characterized and proposed for biological applications (Abdel-latif, El-Shaieb, & El-Deen, 2011).

Fluoroquinolone-based Compounds

  • Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antibacterial and antifungal activities, similar to the compound of interest (Patel & Patel, 2010).

Anti-Inflammatory and Antibacterial Properties

  • Alam et al. (2011) synthesized compounds with anti-inflammatory and antibacterial properties, similar to the compound . These compounds were also evaluated for their ulcerogenic and lipid peroxidation potentials (Alam et al., 2011).

Cytotoxic Activity

  • Bu, Deady, and Denny (2000) explored the growth inhibition properties of carboxamide derivatives in cancer cell lines, which is relevant to the compound of interest (Bu, Deady, & Denny, 2000).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Some similar compounds have shown antimycobacterial activity .

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3OS/c1-28-21-12-11-16(25)13-22(21)30-24(28)27-23(29)18-14-20(15-7-3-2-4-8-15)26-19-10-6-5-9-17(18)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFYHNXTHOEGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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